molecular formula C15H13N3O5S B2898246 N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-N'-(1,2-oxazol-3-yl)ethanediamide CAS No. 2309189-52-2

N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-N'-(1,2-oxazol-3-yl)ethanediamide

Cat. No.: B2898246
CAS No.: 2309189-52-2
M. Wt: 347.35
InChI Key: RGBZZYBJDGLOSW-UHFFFAOYSA-N
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Description

    Starting Materials: Thiophene-furan intermediate and ethylene glycol.

    Reaction Conditions: Hydroxylation reaction using a suitable catalyst such as sulfuric acid.

  • Formation of the Oxazole Ring

      Starting Materials: Hydroxylated intermediate and 3-amino-1,2-oxazole.

      Reaction Conditions: Cyclization reaction under basic conditions to form the oxazole ring.

  • Final Coupling Reaction

      Starting Materials: Oxazole intermediate and ethanediamide.

      Reaction Conditions: Amide coupling reaction using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-N’-(1,2-oxazol-3-yl)ethanediamide typically involves multi-step organic reactions. A common synthetic route might include:

    • Formation of the Thiophene-Furan Intermediate

        Starting Materials: Thiophene-2-carboxaldehyde and furan-2-carboxylic acid.

        Reaction Conditions: Condensation reaction under acidic conditions to form a thiophene-furan intermediate.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation

        Reagents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

        Conditions: Mild to moderate temperatures.

        Products: Oxidized derivatives of the thiophene and furan rings.

    • Reduction

        Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

        Conditions: Low temperatures, inert atmosphere.

        Products: Reduced forms of the oxazole and ethanediamide groups.

    • Substitution

        Reagents: Halogenating agents like N-bromosuccinimide (NBS).

        Conditions: Room temperature, solvent like dichloromethane.

        Products: Halogenated derivatives of the thiophene and furan rings.

    Common Reagents and Conditions

      Oxidizing Agents: KMnO₄, H₂O₂.

      Reducing Agents: NaBH₄, LiAlH₄.

      Catalysts: Sulfuric acid, EDCI, HOBt.

      Solvents: Dichloromethane, ethanol, water.

    Scientific Research Applications

    Chemistry

      Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

      Catalysis: Potential use as a ligand in catalytic reactions due to its multiple functional groups.

    Biology

      Biological Probes: Utilized in the development of probes for studying biological processes.

      Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural complexity.

    Medicine

      Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.

      Antimicrobial Activity: Studied for its ability to inhibit the growth of bacteria and fungi.

    Industry

      Material Science: Used in the development of new materials with unique properties.

      Polymer Chemistry: Incorporated into polymers to enhance their mechanical and thermal properties.

    Mechanism of Action

    The mechanism of action of N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-N’-(1,2-oxazol-3-yl)ethanediamide involves its interaction with specific molecular targets. The compound’s multiple functional groups allow it to bind to various enzymes and receptors, potentially inhibiting their activity. The hydroxyl group can form hydrogen bonds, while the thiophene and furan rings can participate in π-π interactions, enhancing its binding affinity.

    Comparison with Similar Compounds

    Similar Compounds

    • N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-N’-(1,2-oxazol-3-yl)ethanediamide vs. N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-N’-(1,2-thiazol-3-yl)ethanediamide

      • The replacement of the oxazole ring with a thiazole ring can alter the compound’s reactivity and binding properties.
    • N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-N’-(1,2-oxazol-3-yl)ethanediamide vs. N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-N’-(1,2-pyrazol-3-yl)ethanediamide

      • The substitution of the oxazole ring with a pyrazole ring can impact the compound’s biological activity and stability.

    Uniqueness

    N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-N’-(1,2-oxazol-3-yl)ethanediamide is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and potential biological activities. Its structural complexity allows for diverse applications in various scientific fields.

    This detailed article provides a comprehensive overview of N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-N’-(1,2-oxazol-3-yl)ethanediamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

    Properties

    IUPAC Name

    N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-N'-(1,2-oxazol-3-yl)oxamide
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C15H13N3O5S/c19-9(10-3-4-11(23-10)12-2-1-7-24-12)8-16-14(20)15(21)17-13-5-6-22-18-13/h1-7,9,19H,8H2,(H,16,20)(H,17,18,21)
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    RGBZZYBJDGLOSW-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CSC(=C1)C2=CC=C(O2)C(CNC(=O)C(=O)NC3=NOC=C3)O
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C15H13N3O5S
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    347.3 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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